1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol 1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532403
InChI: InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
SMILES:
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol

CAS No.:

Cat. No.: VC14532403

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol -

Specification

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
Standard InChI InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
Standard InChI Key HVMGGHDPXHODHE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)OCC(CN2CCOCC2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, reflects its three key structural components:

  • A 2,5-dimethylphenoxy group attached to the first carbon of the propan-2-ol chain.

  • A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) bonded to the third carbon.

  • A central propan-2-ol backbone providing conformational flexibility.

The morpholine ring’s nitrogen atom acts as a hydrogen bond acceptor, while the phenolic ether group contributes hydrophobic interactions, making the molecule amphiphilic.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC15H23NO3\text{C}_{15}\text{H}_{23}\text{NO}_3
Molecular Weight265.35 g/mol
IUPAC Name1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s solubility profile suggests utility in both aqueous and organic reaction media, though its stability under physiological conditions remains understudied .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • O-Alkylation of 2,5-Dimethylphenol: Reacting 2,5-dimethylphenol with an epoxide or alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate ether.

  • Morpholine Conjugation: The intermediate undergoes nucleophilic substitution with morpholine, often catalyzed by Lewis acids like ZnCl₂, to attach the heterocycle.

Reaction conditions (temperature, solvent, stoichiometry) critically influence yield. For instance, excess morpholine (1.5 equivalents) at 80°C in toluene achieves ~65% yield after 12 hours.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Purity (>95%) is confirmed via HPLC and NMR spectroscopy. The 1H^1\text{H}-NMR spectrum displays distinct signals for the morpholine protons (δ 3.6–3.8 ppm) and aromatic methyl groups (δ 2.2 ppm).

Mechanism of Action

Enzymatic Interactions

The morpholine ring’s nitrogen and oxygen atoms facilitate binding to enzyme active sites. Computational docking studies propose affinity for serine proteases and kinases, where the compound acts as a competitive inhibitor by occupying hydrophobic pockets. For example, in silico models indicate a binding energy of −8.2 kcal/mol with trypsin-like proteases, suggesting moderate inhibition potential .

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL and 64 µg/mL, respectively. The 2,5-dimethylphenoxy group likely disrupts bacterial membrane integrity, while the morpholine moiety interferes with intracellular signaling. Synergy with β-lactam antibiotics (e.g., ampicillin) enhances efficacy by 4-fold, indicating adjuvant potential.

Comparative Analysis with Structural Analogs

Substituent Position Effects

Comparing the 2,5-dimethylphenoxy variant to its 3,4-dimethyl counterpart (PubChem CID 2843453) highlights the impact of substituent placement:

Property2,5-Dimethylphenoxy Derivative3,4-Dimethylphenoxy Derivative
Molecular Weight265.35 g/mol301.81 g/mol (HCl salt)
Aromatic Substituents2- and 5-positions3- and 4-positions
SolubilityModerate in ethanolHigh in water (due to HCl salt)

The 3,4-dimethyl analog’s hydrochloride salt form improves aqueous solubility but reduces lipophilicity, potentially limiting blood-brain barrier penetration .

Research Applications and Future Directions

Drug Development

Preliminary data position this compound as a lead for antimicrobial adjuvants and enzyme inhibitors. Its low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) supports further pharmacological profiling.

Material Science

The morpholine ring’s electron-rich nature enables coordination with metal ions, suggesting applications in catalysis or sensor development. Surface plasmon resonance studies demonstrate affinity for Cu²⁺ ions (Kd=1.2×106K_d = 1.2 \times 10^{-6} M) .

Knowledge Gaps

  • In Vivo Efficacy: No animal studies have been reported.

  • Metabolic Stability: Cytochrome P450 interactions remain uncharacterized.

  • Structural Modifications: Introducing fluorinated methyl groups or varying heterocycles (e.g., piperazine) could optimize bioactivity.

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